molecular formula C17H22N2O4S B4560189 Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate

Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate

Cat. No.: B4560189
M. Wt: 350.4 g/mol
InChI Key: GORCICKPUHFCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate is a complex organic compound that features a thiomorpholine ring, an ethylphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiomorpholine ring through a cyclization reaction, followed by the introduction of the ethylphenyl group via a nucleophilic substitution reaction. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of products depending on the substituents introduced.

Scientific Research Applications

Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate include other thiomorpholine derivatives, ethylphenyl compounds, and carboxylate esters. Examples include:

  • Thiomorpholine-3-carboxylate derivatives
  • Ethylphenyl amines
  • Oxoethyl esters

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 6-[2-(4-ethylanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-3-11-5-7-12(8-6-11)18-15(20)9-14-16(21)19-13(10-24-14)17(22)23-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORCICKPUHFCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(CS2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
Reactant of Route 3
Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
Reactant of Route 4
Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
Reactant of Route 5
Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.